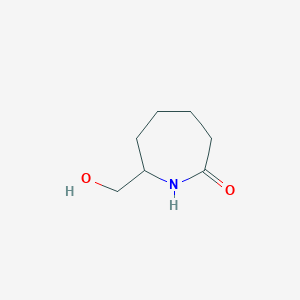

![molecular formula C7H13NO2 B2917438 (2-氧杂-6-氮杂螺[3.4]辛-8-基)甲醇 CAS No. 2028341-90-2](/img/structure/B2917438.png)

(2-氧杂-6-氮杂螺[3.4]辛-8-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

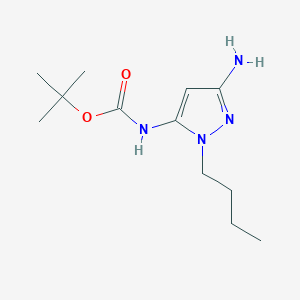

“(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is a chemical compound with the CAS Number: 2028341-90-2 . It has a molecular weight of 143.19 and its molecular formula is C7H13NO2 . The IUPAC name for this compound is also "(2-oxa-6-azaspiro[3.4]octan-8-yl)methanol" .

Molecular Structure Analysis

The InChI code for “(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is 1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

The molecular weight of “(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is 143.19 . Its molecular formula is C7H13NO2 . The compound is stored at room temperature .科学研究应用

Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound is involved in the synthesis of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives. These derivatives have shown to exhibit inhibitory activities against the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy . By blocking EGFR, these compounds can potentially interfere with the growth and proliferation of cancer cells.

Organic Synthesis Intermediate

The spirocyclic structure of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol makes it a valuable intermediate in organic synthesis. Its unique framework can be utilized to create complex molecular architectures, which are often found in natural products and pharmaceuticals .

Chiral Ligand for Asymmetric Catalysis

Due to its chiral center and rigid spirocyclic structure, this compound can serve as a chiral ligand. It can induce asymmetry in chemical reactions, which is essential for producing enantiomerically pure substances used in drugs and other applications where stereochemistry is important .

Neurotransmitter Receptor Modulation

Research suggests that compounds with azaspiro structures may interact with various neurotransmitter receptors. This interaction could lead to the development of new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Molecular Probes for Biological Studies

The compound’s structure allows it to be tagged with fluorescent markers or other probes. This enables researchers to track its interaction with biological molecules, providing insights into cellular processes and the potential for drug discovery .

Material Science Applications

Spirocyclic compounds like (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can be used in material science to create novel polymers with unique properties. These materials could have applications in biodegradable plastics, electronic devices, and as components of advanced composite materials .

Chemical Sensor Development

The compound’s ability to bind selectively to certain molecules makes it a candidate for the development of chemical sensors. These sensors could detect the presence of specific chemicals in the environment or in biological systems, useful for monitoring pollution or disease markers .

Pharmacological Research

As a building block in medicinal chemistry, this compound can be used to develop new pharmacological agents. Its incorporation into drug-like molecules could lead to the discovery of new therapeutics with improved efficacy and safety profiles .

安全和危害

“(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

2-oxa-7-azaspiro[3.4]octan-5-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCHBMRZGFLZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(CN1)COC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

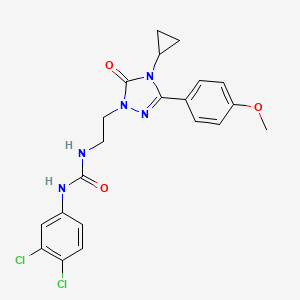

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

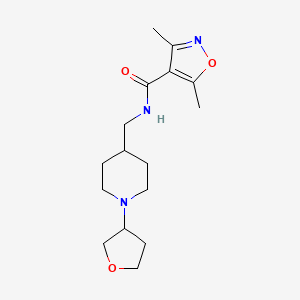

![5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2917359.png)

![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)

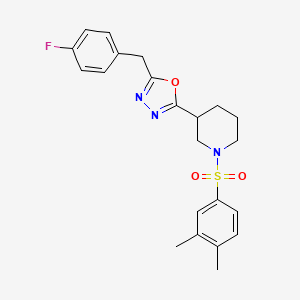

![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)

![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)